molecular formula C14H11NO4 B8691392 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate CAS No. 61776-41-8

1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate

Cat. No.: B8691392
CAS No.: 61776-41-8
M. Wt: 257.24 g/mol
InChI Key: ODVWQMAIPMRLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate is a chemical compound that belongs to the class of cyanochromones It is characterized by the presence of a cyano group (-CN) and an acetate group (-COOCH3) attached to a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate can be achieved through several methods. One common approach involves the reaction of 3-cyanochromone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate involves its interaction with specific molecular targets. The cyano group and the benzopyran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-Cyanochromone: Similar in structure but lacks the acetate group.

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a carboxylic acid group instead of the cyano and acetate groups.

    2-Amino-3-cyano-4H-1-benzopyran: Contains an amino group in place of the acetate group.

Uniqueness

1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate is unique due to the presence of both the cyano and acetate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61776-41-8

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

1-(3-cyano-4-oxochromen-6-yl)ethyl acetate

InChI

InChI=1S/C14H11NO4/c1-8(19-9(2)16)10-3-4-13-12(5-10)14(17)11(6-15)7-18-13/h3-5,7-8H,1-2H3

InChI Key

ODVWQMAIPMRLIM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.56 parts of 6-(1-bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile, 1.640 parts of anhydrous sodium acetate and 8 parts by volume of dimethylformamide is heated at 70° C under stirring for 50 minutes. After cooling, the reaction mixture is poured into 100 parts by volume of water to give precipitates, which are collected and recrystallized from ethanol and subsequently ethyl acetate. The procedure yields 2.90 parts of 6-(1-acetoxy-ethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile. Melting point: 148°-149° C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.